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Introduction

Imidazole-5-propionic acid (ImP), a gut microbiota-derived metabolite of the essential amino
acid histidine, is emerging as a significant clinical biomarker for a range of cardiometabolic
diseases.[1][2][3][4] Elevated circulating levels of ImP have been strongly correlated with an
increased risk and severity of conditions such as type 2 diabetes (T2D), insulin resistance,
obesity, cardiovascular diseases (CVD), and heart failure (HF).[2][5][6][7] This document
provides detailed application notes on the clinical relevance of ImP, its underlying signaling
pathways, and protocols for its quantification in biological samples.

Clinical Significance

Accumulating evidence highlights a robust association between elevated ImP levels and
various pathological states, making it a promising biomarker for diagnosis, prognosis, and
therapeutic monitoring.

Association with Cardiometabolic Diseases:

o Type 2 Diabetes and Insulin Resistance: Higher concentrations of ImP are found in
individuals with T2D and prediabetes compared to those with normal glucose tolerance.[8][9]
[10] Circulating ImP levels positively correlate with key diabetic markers such as HbAlc,
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HOMA-IR, fasting glucose, and insulin levels.[4][9] Mechanistically, ImP has been shown to
impair glucose tolerance and insulin signaling.[2][6][11][12]

o Cardiovascular Diseases: Elevated ImP is linked to an increased risk of atherosclerosis,
coronary artery disease (CAD), and heart failure.[2][5][7][13][14] Studies have shown that
individuals in the highest quartile of plasma ImP have a significantly increased odds of
significant CAD.[4] In heart failure patients, higher ImP levels are associated with reduced
ejection fraction and are an independent predictor of 5-year mortality.[4][7]

o Other Conditions: ImP has also been implicated in obesity, chronic kidney disease (CKD),
and nonalcoholic fatty liver disease (NAFLD).[1][2]

Data Presentation

The following tables summarize the quantitative association of ImP with various clinical
parameters and disease states as reported in the literature.

Table 1: Association of Imidazole-5-propionic Acid with Type 2 Diabetes
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Population Sample Type Key Findings Reference
Higher ImP
15 obese subjects (5 Portal and peripheral concentrations in T2D ]
with T2D, 10 controls)  blood subjects compared to
BMI-matched controls.
Significantly elevated
ImP levels in
649 middle-aged treatment-naive T2D
o Serum ] [9]
individuals subjects after
adjusting for BMI, sex,
and age.
Progressively
1,958 subjects elevated ImP levels
(normal glucose from normal glucose
Serum [9][10]
tolerance, tolerance to
prediabetes, T2D) prediabetes to overt
T2D.
Positive correlation of
ImP with HbAlc,
Subjects with HOMA-IR,
, Serum o . [41[°]
prediabetes and T2D insulinemia, fasting

glucose, and

postprandial glucose.

Table 2: Association of Imidazole-5-propionic Acid with Cardiovascular Diseases

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2025.1409119/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2025.1409119/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2025.1409119/full
https://www.researchgate.net/publication/346670551_Imidazole_propionate_is_increased_in_diabetes_and_associated_with_dietary_patterns_and_altered_microbial_ecology
https://pmc.ncbi.nlm.nih.gov/articles/PMC12602090/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2025.1409119/full
https://www.benchchem.com/product/b556039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Population Sample Type Key Findings Reference

Four-fold increased

831 patients odds of significant
undergoing elective Plasma coronary artery [4]
cardiac angiography disease in the highest

ImP quartile.

Elevated circulating
Chronic heart failure ImP levels in HF
) Plasma ) ) [7]
patients vs. controls patients, associated

with HF severity.

85% increased risk of
Two large cohorts o
5-year mortality in
(n=1,985 and Serum ) ) ] [4]
] patients in the highest
n=2,155) with HF

ImP quartile.

) ImP administration
Atherosclerosis-prone )
) Plasma induced [13]
mice ;
atherosclerosis.

Signaling Pathways

ImP exerts its pathological effects by modulating key intracellular signaling pathways, primarily
impacting insulin signaling and cellular metabolism.

ImP-Mediated Impairment of Insulin Signhaling

ImP contributes to insulin resistance through the activation of the p38y mitogen-activated
protein kinase (MAPK) pathway, which leads to the phosphorylation of p62 and subsequent
activation of the mechanistic target of rapamycin complex 1 (mTORC1).[5][6][9][11][15]
Activated mTORC1 then promotes the degradation of insulin receptor substrates (IRS1 and
IRS2), thereby impairing downstream insulin signaling.[9]
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Caption: ImP impairs insulin signaling via the p38y/p62/mTORCL1 pathway.

ImP-Mediated Inhibition of Metformin Action

ImP can also reduce the efficacy of metformin, a first-line treatment for T2D. It achieves this by
inhibiting the metformin-induced activation of AMP-activated protein kinase (AMPK) through a
p38y and Akt-dependent mechanism.[5][16][17][18] This highlights the potential of ImP as a
biomarker for predicting metformin response.
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Caption: ImP inhibits metformin-induced AMPK activation.

Experimental Protocols

The accurate quantification of ImP in biological matrices is crucial for its validation and
application as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-
MS/MS) is the gold standard for this purpose.

General Workflow for ImP Quantification
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The general workflow involves sample preparation, chromatographic separation, and mass
spectrometric detection.

Biological Sample
(Plasma, Serum)

:

Sample Preparation
(Protein Precipitation,
Solid Phase Extraction)

:

Liquid Chromatography
(LC Separation)

:

Tandem Mass Spectrometry
(MS/MS Detection)

:

Data Analysis
(Quantification)

Click to download full resolution via product page

Caption: General workflow for LC-MS/MS analysis of ImP.

Protocol: Quantification of Imidazole-5-propionic Acid in
Human Plasmal/Serum by LC-MS/MS

This protocol provides a general methodology. Specific parameters may require optimization
based on the instrumentation and reagents available.

1. Materials and Reagents

» Imidazole-5-propionic acid analytical standard
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Isotopically labeled internal standard (e.g., ImP-13C3)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Ultrapure water

Human plasma/serum samples (stored at -80°C)

. Sample Preparation (Protein Precipitation)

Thaw plasma/serum samples on ice.

To 50 pL of plasma/serum, add 150 pL of ice-cold acetonitrile containing the internal
standard.

Vortex vigorously for 1 minute to precipitate proteins.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new microcentrifuge tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 pL of the initial mobile phase (e.g., water with 0.1% formic
acid).

Vortex and transfer to an autosampler vial for analysis.

. Liquid Chromatography Conditions (Example)

System: UHPLC or HPLC system

Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 pm)

Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 pL

Gradient: A linear gradient appropriate for the separation of ImP from other matrix
components.

. Mass Spectrometry Conditions (Example)
System: Triple quadrupole mass spectrometer
lonization Mode: Positive electrospray ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions:
o ImP: Precursor ion (m/z) -> Product ion (m/z) (e.g., 141.1 -> 95.1)

o Internal Standard (ImP-13C3): Precursor ion (m/z) -> Product ion (m/z) (e.g., 144.1 ->
98.1)

o Note: Specific MRM transitions should be optimized for the instrument used.

lon Source Parameters: Optimize parameters such as capillary voltage, source temperature,
and gas flows.

. Data Analysis and Quantification
Generate a calibration curve using the analytical standard at known concentrations.

Quantify ImP in the samples by calculating the peak area ratio of the analyte to the internal
standard and interpolating from the calibration curve.

A method developed for the analysis of imidazole propionic acid in serum using HPLC-MS
showed a linearity range of 0.05-10 ng/mL with a good linearity (R2>0.996).[19] The limit of
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detection (LOD) and limit of quantification (LOQ) were 0.02 and 0.05 ng/mL, respectively.[19]

Conclusion

Imidazole-5-propionic acid is a gut microbiota-derived metabolite that holds significant
promise as a clinical biomarker for cardiometabolic diseases. Its strong association with
disease states, involvement in key pathological signaling pathways, and the availability of
robust analytical methods for its quantification support its further investigation and potential
integration into clinical practice for risk stratification, diagnosis, and personalized medicine
approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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